molecular formula C21H18O2 B8516646 Benzyl 4-Benzyloxyphenyl Ketone

Benzyl 4-Benzyloxyphenyl Ketone

Cat. No. B8516646
M. Wt: 302.4 g/mol
InChI Key: RWGAOTFKLVZHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-Benzyloxyphenyl Ketone is a useful research compound. Its molecular formula is C21H18O2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 4-Benzyloxyphenyl Ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-Benzyloxyphenyl Ketone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

2-phenyl-1-(4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C21H18O2/c22-21(15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)23-16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

RWGAOTFKLVZHSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl 4-hydroxyphenyl ketone (5.1 g; 24 mmol), 3.8 g (3.5 mL, 30 mmol) of benzyl chloride, and 16.6 g (120 mmol) of pulverized and flame dried K2CO3 were slurried in 75 mL dry Me2CO under Ar. The mixture was heated to reflux 16 h, cooled to room temperature, diluted with CH2Cl2 (100 mL), and filtered. The resulting filter cake was washed with C6H6 (50 mL) and EtOAc (50 mL). The combined filtrates were concentrated and the resulting orange oil was dissolved in C6H6, washed with 10% K2CO3 (100 mL), 5% NaOH (2×50 mL), and H2O (100 mL). The organic layer was dried (MgSO4), filtered, and concentrated to give 10 g of a light orange solid, which was purified on 60 g flash SiO2 (1:1 petroleum ether-CH2Cl 2) to give Benzyl 4-benzyloxphenyl ketone as a clear oil which was crystallized from C6H6 -EtOH to yield 3.1 g of white needles (43%). mp: 134.5°-136° C. NMR δ 8.03 and 7.03 (AA'BB', c, 4H, ArH), 7.43 (s, 5H, ArH), 7.31 (s, 5H, ArH), 5.15 (s, 2H, PhCH2O), 4.25 (s, 2H, COCH2).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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